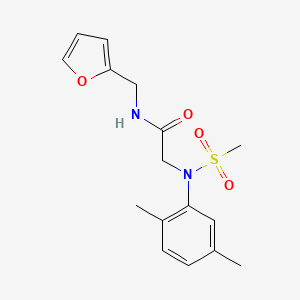

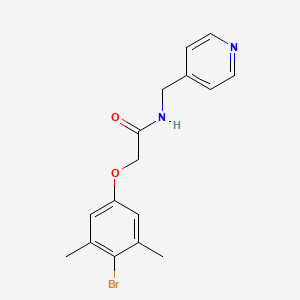

![molecular formula C11H16N4 B5805955 1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine

Vue d'ensemble

Description

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine represents a class of chemical compounds known for their unique benzimidazole core structure. Benzimidazoles have garnered attention due to their diverse chemical properties and utility in various scientific fields.

Synthesis Analysis

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine and related compounds can be synthesized through various chemical routes. For example, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material in solvent-free conditions under microwave irradiation to develop related compounds (Meziane, 1998). Additionally, transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate have been employed for the stereoselective synthesis of benzimidazole-related acrylates (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure and conformation of 1H-benzimidazol-2-yl derivatives have been analyzed through NMR and X-ray diffraction studies. These studies reveal how the substitution patterns and molecular interactions impact the overall molecular conformation and stability (Raouafi et al., 2007).

Chemical Reactions and Properties

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine compounds participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, they can undergo nitrosation, transamination, and reactions with isocyanates and isothiocyanates, resulting in diverse derivatives with varying properties (Pozharskii et al., 1998).

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives have been reported to exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that benzimidazole derivatives can modulate various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that benzimidazole derivatives are usually well absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

It’s known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Orientations Futures

Benzimidazole derivatives have been found to have a wide range of biological activities, which makes them promising candidates for the development of new drugs . Therefore, the future research directions could include the synthesis of new “1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine” derivatives and the investigation of their biological activities.

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYNSNHVPQOUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

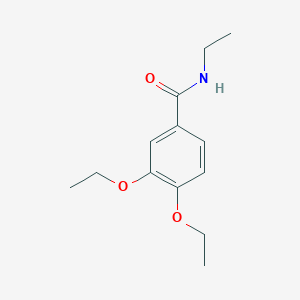

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

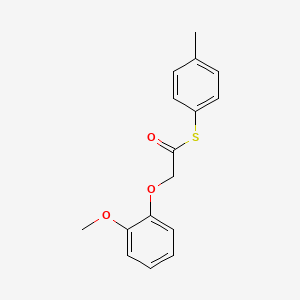

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)

![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

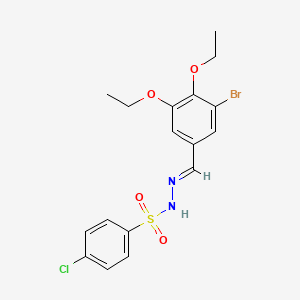

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)